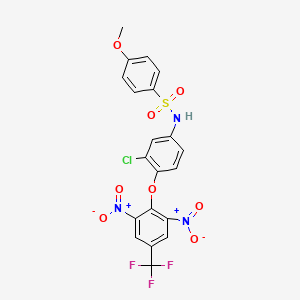

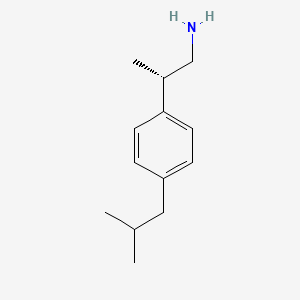

![molecular formula C16H13Cl2NO B2485782 [1-[(3,4-Dichlorophenyl)methyl]indol-3-yl]methanol CAS No. 92407-93-7](/img/structure/B2485782.png)

[1-[(3,4-Dichlorophenyl)methyl]indol-3-yl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a compound typically includes its chemical name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .

Synthesis Analysis

The synthesis of a compound involves a detailed step-by-step process of how the compound is made from its constituent reactants. This includes the conditions under which the reaction takes place, such as temperature and pressure, the catalysts used, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of reactions the compound can undergo .科学的研究の応用

Ring-Methylation of Indoles

Research on the ring-methylation of indoles, such as [1-[(3,4-Dichlorophenyl)methyl]indol-3-yl]methanol, highlights the selective methylation at the C3 position of indoles. This process was performed using supercritical methanol, yielding 3-methylindole in significant yield. The study suggests the route via (1H-indol-3-yl)methanol, which involves electrophilic aromatic substitution and reduction processes (Kishida et al., 2010).

Organocatalysis in Reactions Involving Indoles

In another study, aziridin-2-yl methanols were synthesized and tested as organocatalysts in reactions including N-methyl-indole, demonstrating their potential in catalyzing Diels–Alder reactions and Friedel–Crafts alkylations. The study showed moderate to good enantioselectivity, suggesting the potential of these organocatalysts in synthetic organic chemistry (Bonini et al., 2006).

Catalytic Synthesis of Bis(indolyl)methanes

A study revealed that RuCl3·3H2O is an effective catalyst for reactions involving indoles, leading to the formation of bis(indolyl)methanes. This study indicates that mono(indolyl)methanol is not an intermediate in these reactions, suggesting alternate pathways in the synthesis of indole derivatives (Qu et al., 2011).

Use of Chiral Auxiliaries in Catalysis

The synthesis of (S)-α,α-diphenyl-(indolin-2-yl)methanol and its use as a chiral auxiliary in catalysis was explored. This compound was used to catalyze the borane reduction of prochiral ketones to chiral secondary alcohols, demonstrating its utility in producing chiral compounds with high optical purity (Martens et al., 1992).

Methanol as a Methylating Agent

A study on iridium-catalyzed methylation of indoles using methanol as the methylating agent shows a novel approach to synthesize 3-methyl-indoles. This transformation is significant as it uses a 'borrowing hydrogen' methodology and is performed under an air atmosphere, providing a direct route for methylation of indoles (Chen et al., 2015).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO/c17-14-6-5-11(7-15(14)18)8-19-9-12(10-20)13-3-1-2-4-16(13)19/h1-7,9,20H,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUIQJADWOTAIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC(=C(C=C3)Cl)Cl)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2485699.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]quinoxaline-6-carboxamide](/img/structure/B2485701.png)

![ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)

![N-(2-chlorobenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2485707.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2485709.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2485710.png)

![7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485719.png)

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2485720.png)

![3-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2485721.png)